molecular formula C12H15BrN2O2 B2365426 Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate CAS No. 1393546-06-9

Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate

Cat. No. B2365426
M. Wt: 299.168
InChI Key: XNYFHOLKXKTKIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 1H-pyrazolo[3,4-b]pyridine derivatives, has been reported . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . Another study reported the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the synthesis of 5H-Pyrrolo[3,4-b]pyridine, 3-bromo-6,7-dihydro-6-(triphenylmethyl)- from TRIPHENYLMETHYLAMINE and 5-BroMo-2,3-bis-broMoMethyl-pyridine has been reported .

Scientific Research Applications

Synthesis and Characterization

  • The compound tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate is utilized in the synthesis of various chemically significant compounds. For instance, it is used as a starting material in the synthesis of Schiff base compounds, which are characterized using techniques like FTIR, 1H and 13C NMR spectroscopy, and X-ray crystallography. These studies provide insights into the molecular and crystal structure, including intramolecular hydrogen bonding patterns (Çolak et al., 2021).

Chemical Transformations

  • In chemical transformations, tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate undergoes various reactions to form new compounds. For instance, its derivatives are involved in reactions like anionic cascade recyclization, leading to the formation of novel compounds with complex structures (Ivanov, 2020). Additionally, it is used in palladium-catalyzed coupling reactions to produce various carboxylates, which are essential in organic synthesis (Wustrow & Wise, 1991).

Synthesis of Biologically Active Compounds

  • This compound is instrumental in the one-step synthesis of pyrrole-3-carboxylic acids and their derivatives, including compounds with potential biological activity. These syntheses are significant for developing new pharmaceuticals and biologically active substances (Herath & Cosford, 2010).

Asymmetric Synthesis Applications

  • It is also used in asymmetric synthesis, particularly in the production of key intermediates for synthesizing pyrrolidine azasugars. Such asymmetric synthesis is crucial in creating compounds with specific chirality, which is important in many areas of chemistry and pharmaceuticals (Huang Pei-qiang, 2011).

properties

IUPAC Name

tert-butyl 3-bromo-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-9(13)5-14-10(8)7-15/h4-5H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYFHOLKXKTKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate

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